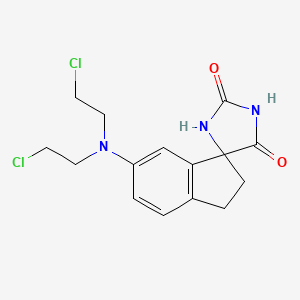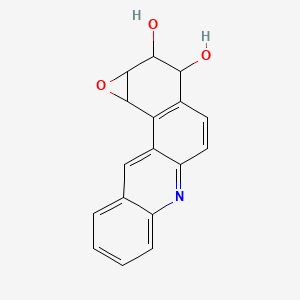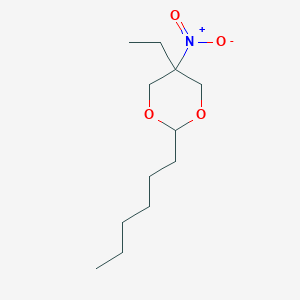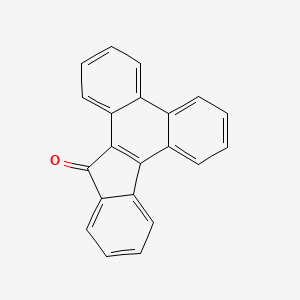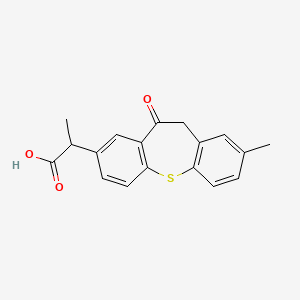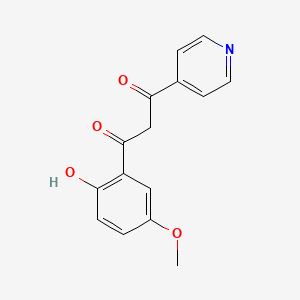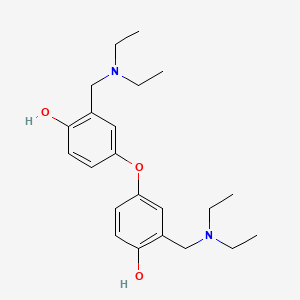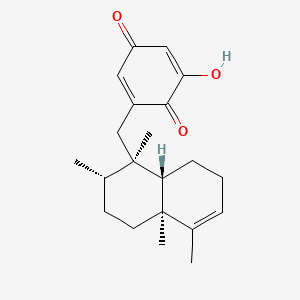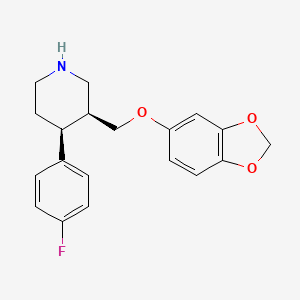
Paroxetine, cis-(+/-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Paroxetine, cis-(+/-)-, is a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of major depressive disorder, anxiety disorders, obsessive-compulsive disorder, and other mental health conditions . It is known by various trade names, including Aropax, Paxil, Pexeva, Seroxat, Sereupin, and Brisdelle . Paroxetine works by increasing the levels of serotonin in the brain, which helps improve mood and reduce anxiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of paroxetine involves multiple steps, typically utilizing chiral auxiliaries, classical resolution methods, enzymatic asymmetrizations, or naturally occurring homochiral starting materials to introduce asymmetry . One of the critical steps in the synthesis is a solvent-free organocatalytic conjugate addition followed by a telescoped reductive amination–lactamization–amide/ester reduction sequence . This method offers key advances in terms of productivity and sustainability compared to earlier batch approaches .
Industrial Production Methods: Industrial production of paroxetine often involves continuous flow processing, which offers numerous benefits over conventional batch syntheses, including safe and scalable access to hazardous chemistries and the ability to combine multistep reactions into telescoped flow sequences . This method is particularly appealing for pharmaceutical manufacturing due to its efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions: Paroxetine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include cobalt catalysts for diastereoconvergent arylation reactions and ruthenium catalysts for dynamic kinetic resolution .
Major Products Formed: The major products formed from these reactions include chiral intermediates that can be further converted into the active pharmaceutical ingredient (API) upon etherification with sesamol and removal of the protecting group on nitrogen .
Applications De Recherche Scientifique
Paroxetine has a wide range of scientific research applications in chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying the binding of small molecules to conformationally dynamic transporters . In biology, it is used to investigate the molecular mechanisms of serotonin reuptake inhibition . In medicine, paroxetine is extensively studied for its therapeutic effects in treating depression, anxiety, and other mental health disorders . Additionally, it is used off-label in children and adolescents for treating anxiety disorders .
Mécanisme D'action
Paroxetine exerts its effects by inhibiting the reuptake of serotonin into presynaptic neurons, thereby increasing the levels of serotonin in the synaptic cleft and enhancing serotonergic neurotransmission . The molecular targets of paroxetine include the serotonin transporter (SERT), which it binds to and stabilizes in an outward-open conformation, inhibiting serotonin transport . This mechanism helps regulate mood, anxiety, and other behavioral functions .
Comparaison Avec Des Composés Similaires
Paroxetine is often compared with other selective serotonin reuptake inhibitors (SSRIs) such as citalopram, escitalopram, fluoxetine, and sertraline . While all these compounds share a similar mechanism of action, paroxetine is unique in its pharmacokinetic profile and binding affinity to SERT . It has a higher binding affinity to SERT compared to some other SSRIs, which may contribute to its efficacy in treating certain mental health conditions .
List of Similar Compounds:- Citalopram
- Escitalopram
- Fluoxetine
- Sertraline
Propriétés
Numéro CAS |
105813-07-8 |
|---|---|
Formule moléculaire |
C19H20FNO3 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
(3S,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine |
InChI |
InChI=1S/C19H20FNO3/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18/h1-6,9,14,17,21H,7-8,10-12H2/t14-,17+/m0/s1 |
Clé InChI |
AHOUBRCZNHFOSL-WMLDXEAASA-N |
SMILES isomérique |
C1CNC[C@H]([C@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 |
SMILES canonique |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate](/img/structure/B12798494.png)

